Einecs 239-414-3
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Overview
Description
Einecs 239-414-3, also known as 2,4-Dinitrophenylhydrazine (DNPH), is a chemical compound that has been widely used in scientific research applications. DNPH is a yellow to orange crystalline powder that is highly reactive and can form stable derivatives with carbonyl compounds. In
Mechanism Of Action
The mechanism of action of DNPH is based on the reaction between the carbonyl group of the target compound and the hydrazine group of DNPH. The reaction results in the formation of a stable derivative, which can be easily detected and quantified. DNPH is highly specific for carbonyl compounds and does not react with other functional groups, making it an ideal reagent for the detection and quantification of carbonyl compounds.
Biochemical And Physiological Effects
DNPH is not known to have any significant biochemical or physiological effects. However, it is important to handle DNPH with care as it is a highly reactive and potentially hazardous compound.
Advantages And Limitations For Lab Experiments
The advantages of using DNPH in lab experiments include its high specificity for carbonyl compounds, its ease of use, and its ability to form stable derivatives that can be easily detected and quantified. The limitations of using DNPH include its potential hazards, its limited reactivity with certain carbonyl compounds, and its inability to detect carbonyl compounds that are not reactive with DNPH.
Future Directions
There are several future directions for the use of DNPH in scientific research. One potential direction is the development of new derivatives of DNPH that can be used for the detection and quantification of other functional groups. Another potential direction is the development of new analytical techniques that can be used in conjunction with DNPH to improve the detection and quantification of carbonyl compounds. Additionally, DNPH can be used in the development of new drugs and therapies for the treatment of diseases that are associated with carbonyl compounds.
Synthesis Methods
DNPH is synthesized by reacting 2,4-dinitrochlorobenzene with hydrazine hydrate. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization to obtain pure DNPH.
Scientific Research Applications
DNPH is widely used in scientific research applications as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are organic compounds that contain a carbonyl group (C=O). DNPH reacts with the carbonyl group to form a stable derivative, which can be easily detected and quantified using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
properties
IUPAC Name |
4-[(5-chloro-2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O4/c1-9-15(16(24)21(20-9)10-5-3-2-4-6-10)19-18-12-7-11(17)13(22(25)26)8-14(12)23/h2-8,15,23H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHUAUMRDIMADH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Einecs 239-414-3 | |
CAS RN |
15394-93-1 |
Source
|
Record name | 4-((5-Chloro-2-hydroxy-3-nitrophenyl)azo)-3-methyl-1-phenyl-2-pyrazolin-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015394931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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